molecular formula C19H12F6N6 B12695873 Benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- CAS No. 205381-69-7

Benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)-

Cat. No.: B12695873
CAS No.: 205381-69-7
M. Wt: 438.3 g/mol
InChI Key: FOWHEFJZOUFWHJ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a triazine ring, which is further substituted with an amino group and a bis(trifluoromethyl)phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable triazine precursor is reacted with a benzonitrile derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The triazine ring and the bis(trifluoromethyl)phenyl group play a significant role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile derivatives: Compounds with similar structures but different substituents on the triazine ring.

    Triazine derivatives: Compounds with variations in the substituents on the triazine ring.

Uniqueness

The presence of the bis(trifluoromethyl)phenyl group in benzonitrile, 4-((4-amino-6-((2,5-bis(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- imparts unique chemical and biological properties, making it distinct from other similar compounds .

Properties

CAS No.

205381-69-7

Molecular Formula

C19H12F6N6

Molecular Weight

438.3 g/mol

IUPAC Name

4-[[4-amino-6-[[2,5-bis(trifluoromethyl)phenyl]methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

InChI

InChI=1S/C19H12F6N6/c20-18(21,22)12-3-6-14(19(23,24)25)11(7-12)8-15-29-16(27)31-17(30-15)28-13-4-1-10(9-26)2-5-13/h1-7H,8H2,(H3,27,28,29,30,31)

InChI Key

FOWHEFJZOUFWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=NC(=N2)N)CC3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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